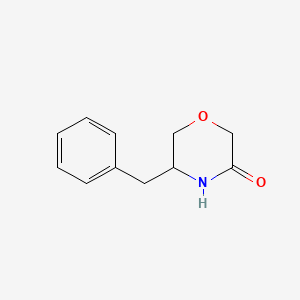

5-Benzylmorpholin-3-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-benzylmorpholin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c13-11-8-14-7-10(12-11)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXPFDUZBGQDAEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)CO1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(S)-5-benzylmorpholin-3-one synthesis from L-phenylalanine

An In-depth Technical Guide to the Synthesis of (S)-5-benzylmorpholin-3-one from L-Phenylalanine

Abstract

The chiral morpholinone scaffold is a privileged structure in medicinal chemistry, frequently appearing as a core component in a variety of pharmacologically active agents.[1][2] (S)-5-benzylmorpholin-3-one, in particular, serves as a valuable chiral building block for the synthesis of complex molecules in drug discovery and development. Its synthesis from L-phenylalanine, a readily available and inexpensive chiral pool starting material, represents an efficient and stereoconservative approach. This technical guide provides a comprehensive overview of a primary synthetic route, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process considerations for researchers and drug development professionals.

Introduction and Strategic Overview

(S)-5-benzylmorpholin-3-one is a heterocyclic compound featuring a six-membered morpholinone ring with a benzyl group at the C-5 position, the stereochemistry of which is derived directly from the natural amino acid L-phenylalanine. The inherent chirality and conformational rigidity of the morpholinone ring make it an attractive scaffold for designing molecules that can effectively interact with biological targets.

The most direct and logical synthetic strategy from L-phenylalanine involves two key transformations:

-

N-alkylation: Introduction of a 2-hydroxyethyl group onto the nitrogen atom of L-phenylalanine.

-

Intramolecular Cyclization: Formation of the six-membered lactam (the morpholinone ring) via an intramolecular condensation reaction.

This approach is advantageous as it leverages the innate stereocenter of L-phenylalanine, avoiding the need for complex asymmetric synthesis or chiral resolution steps.[3][4]

Overall Synthetic Workflow

The transformation from L-phenylalanine to (S)-5-benzylmorpholin-3-one can be visualized as a three-stage process, often beginning with the protection of the carboxylic acid to prevent undesired side reactions.

Caption: High-level workflow for the synthesis of (S)-5-benzylmorpholin-3-one.

Mechanistic Insights and Rationale

A thorough understanding of the mechanism and the reasoning behind reagent selection is critical for successful synthesis and optimization.

Step 1: Carboxylic Acid Protection via Esterification

The synthesis commences with the protection of the carboxylic acid group of L-phenylalanine as an ester (e.g., methyl or ethyl ester).

-

Causality: This step is crucial for two primary reasons. First, the free carboxylic acid can react with the alkylating agent or participate in intermolecular side reactions under the basic conditions required for N-alkylation. Second, and more critically, the presence of a free carboxylate anion would electrostatically repel the incoming electrophile and deactivate the nitrogen atom, hindering the desired N-alkylation. Converting it to an ester neutralizes this effect and enhances the nucleophilicity of the amino group.

-

Methodology: A standard and effective method is the Fischer esterification using an alcohol (e.g., methanol or ethanol) under acidic catalysis. A more convenient and widely used laboratory method involves the use of thionyl chloride (SOCl₂) in the corresponding alcohol. The SOCl₂ reacts with the alcohol to form HCl in situ, which protonates the carboxylic acid, activating it for nucleophilic attack by the alcohol.

Step 2: N-alkylation with a 2-Hydroxyethyl Moiety

This is the key bond-forming step where the 2-hydroxyethyl group is introduced.

-

Mechanism: The reaction proceeds via a classical SN2 (bimolecular nucleophilic substitution) mechanism. The lone pair of electrons on the nitrogen atom of the L-phenylalanine ester acts as the nucleophile, attacking the electrophilic carbon of the alkylating agent (e.g., 2-chloroethanol) and displacing the leaving group (chloride).

-

Reagent Selection:

-

2-Chloroethanol or 2-Bromoethanol: These are common and effective alkylating agents. The bromide is a better leaving group, making 2-bromoethanol more reactive, but 2-chloroethanol is often sufficient and more cost-effective.

-

Ethylene Oxide: While a potent electrophile for this transformation, its use is often avoided on a lab scale due to its gaseous nature and high toxicity, requiring specialized handling procedures.[5]

-

-

Role of the Base: A non-nucleophilic base (e.g., Na₂CO₃, K₂CO₃, or Et₃N) is required to neutralize the HCl or HBr formed during the reaction. This prevents the protonation of the amino group of the starting material, which would render it non-nucleophilic. The base ensures a sufficient concentration of the free amine is available to react. Over-alkylation to form the tertiary amine is a potential side reaction but can often be controlled by using a moderate excess of the amino acid ester.

Step 3: Intramolecular Cyclization (Lactamization)

The final step involves the formation of the stable six-membered morpholinone ring.

-

Mechanism: This is an intramolecular transamidation reaction. The nitrogen atom's lone pair attacks the electrophilic carbonyl carbon of the ester group. This forms a tetrahedral intermediate which then collapses, eliminating the alcohol (e.g., methanol or ethanol) to form the thermodynamically stable six-membered amide ring (a lactam).

-

Driving the Reaction: The reaction is typically driven by heating the N-(2-hydroxyethyl)-L-phenylalanine ester, often in a high-boiling point solvent or neat. The removal of the alcohol byproduct can also shift the equilibrium towards the product. The intramolecular nature of this reaction makes it kinetically favorable, especially with heating, as the reacting groups are held in close proximity.

-

Stereochemical Integrity: The stereocenter at the alpha-carbon (C5 of the final product) is not directly involved in any of the bond-breaking or bond-forming steps of the cyclization. Therefore, the reaction proceeds with retention of the (S)-configuration from the starting L-phenylalanine.

Caption: Mechanism of the final lactamization step.

Detailed Experimental Protocols

The following protocols are representative procedures. Researchers should adapt them based on available equipment and safety protocols. All manipulations should be performed in a well-ventilated fume hood.

Protocol 1: Synthesis of L-Phenylalanine Methyl Ester Hydrochloride

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stirrer and a reflux condenser.

-

Reagents: Add L-phenylalanine (16.5 g, 100 mmol) to anhydrous methanol (100 mL).

-

Reaction: Cool the suspension in an ice bath. Slowly add thionyl chloride (11.0 mL, 150 mmol) dropwise over 30 minutes.

-

Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux for 4 hours. The solution should become clear.

-

Work-up: Cool the reaction mixture to room temperature and then concentrate it under reduced pressure using a rotary evaporator.

-

Isolation: Add diethyl ether (100 mL) to the resulting oil/solid to precipitate the product. Filter the white solid, wash with cold diethyl ether (2 x 30 mL), and dry under vacuum.

-

Characterization: The product, L-phenylalanine methyl ester hydrochloride, should be a white crystalline solid. The yield is typically >95%.

Protocol 2: Synthesis of N-(2-Hydroxyethyl)-L-phenylalanine Methyl Ester

-

Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the L-phenylalanine methyl ester hydrochloride (21.5 g, 100 mmol) in ethanol (200 mL).

-

Reagents: Add anhydrous potassium carbonate (34.5 g, 250 mmol) and 2-chloroethanol (8.4 mL, 125 mmol).

-

Reaction: Heat the mixture to reflux and stir vigorously for 24-48 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

-

Work-up: After cooling to room temperature, filter off the inorganic salts and wash the solid with ethanol.

-

Isolation: Concentrate the combined filtrate under reduced pressure. Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the product as a viscous oil. Purification via column chromatography may be necessary.

Protocol 3: Cyclization to (S)-5-benzylmorpholin-3-one

-

Setup: Place the crude N-(2-hydroxyethyl)-L-phenylalanine methyl ester (approx. 100 mmol) in a round-bottom flask equipped for distillation.

-

Reaction: Heat the oil under vacuum (or in a high-boiling solvent like toluene or xylene with a Dean-Stark trap) to 120-140 °C.

-

Cyclization: Methanol will distill off as the cyclization proceeds. Maintain the temperature for 3-5 hours until the distillation ceases.

-

Isolation: Cool the reaction mixture. The crude product often solidifies upon cooling. It can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel chromatography.

-

Characterization: The final product, (S)-5-benzylmorpholin-3-one, is typically an off-white to yellow solid.[6] Confirm its identity and purity using ¹H NMR, ¹³C NMR, mass spectrometry, and polarimetry to verify the stereochemical integrity.

Data Summary and Process Considerations

| Step | Key Reagents | Typical Conditions | Key Considerations |

| 1. Esterification | L-Phenylalanine, SOCl₂, MeOH | 0 °C to Reflux, 4h | Anhydrous conditions are critical. SOCl₂ is corrosive and moisture-sensitive. |

| 2. N-Alkylation | Phe-OMe·HCl, K₂CO₃, 2-Chloroethanol | Reflux, 24-48h | Stoichiometry of base is important to neutralize HCl and drive the reaction. Monitor for potential di-alkylation. |

| 3. Cyclization | N-(2-Hydroxyethyl)-Phe-OMe | 120-140 °C, Vacuum | Efficient removal of the alcohol byproduct (methanol) is key to driving the reaction to completion. |

Conclusion

The synthesis of (S)-5-benzylmorpholin-3-one from L-phenylalanine via an N-hydroxyethylation and subsequent lactamization strategy is a robust and reliable method for accessing this valuable chiral building block. The procedure is stereoconservative, utilizes inexpensive starting materials, and relies on fundamental organic transformations. By understanding the mechanistic principles behind each step, researchers can effectively troubleshoot and optimize the synthesis to achieve high yields and purity, facilitating its application in complex target-oriented synthesis and drug development programs.

References

- Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. (n.d.). ResearchGate.

-

He, Y. P., Wu, H., & Wang, Q. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society. Retrieved from [Link]

-

Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. (2018). National Institutes of Health. Retrieved from [Link]

-

He, Y. P., Wu, H., & Wang, Q. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society. Retrieved from [Link]

-

Ashnagar, A., et al. (n.d.). Synthesis and Elucidation of 4-bis(2-Chloroethyl)- amino-L-phenylalanine. Asian Journal of Chemistry. Retrieved from [Link]

- WO2021130163A1 - A process for the synthesis of melphalan. (2021). Google Patents.

-

Soloway, A. H., & Nyilas, E. (1961). Synthesis of p-[Di(2-C14-chloroethyl)amino]-L-phenylalanine. A Study of Bis(β-hydroxyethylation) of Arylamines. The Journal of Organic Chemistry. Retrieved from [Link]

- Coppola, G., & Schuster, H. F. (1987). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Wiley.

-

A Discovery-based Experiment for the Sophomore Organic Chemistry Lab: The Double SN2 Conversion of Phenylalanine to Phenyllactic Acid. (2016). AURCO Journal. Retrieved from [Link]

-

Reductive amination of phenylpyruvic acid. (2008). ResearchGate. Retrieved from [Link]

-

Mayer, R. J., & Moran, J. (2022). Quantifying Reductive Amination in Nonenzymatic Amino Acid Synthesis. Angewandte Chemie International Edition. Retrieved from [Link]

Sources

An In-depth Technical Guide to 5-Benzylmorpholin-3-one: Structure, Properties, and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals

Foreword

The morpholine ring is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its favorable physicochemical properties and its presence in a multitude of approved drugs. This guide provides a detailed technical overview of a specific derivative, 5-benzylmorpholin-3-one, a molecule of interest for further exploration in drug discovery and development. By examining its chemical architecture, physicochemical characteristics, and synthetic pathways, this document aims to equip researchers with the foundational knowledge necessary to harness the potential of this compound and its analogs.

Molecular Architecture and Chemical Identity

This compound is a heterocyclic compound featuring a morpholin-3-one core substituted with a benzyl group at the nitrogen atom (position 5). This substitution significantly influences the molecule's lipophilicity and potential for aromatic interactions with biological targets.

Systematic Name (IUPAC): this compound

Chemical Formula: C₁₁H₁₃NO₂

Molecular Weight: 191.23 g/mol

Canonical SMILES: C1C(OCC(N1CC2=CC=CC=C2)=O)

InChI Key: VROLDPVDFGINIW-UHFFFAOYSA-N

CAS Number: 7684-29-9

The structure combines the rigidity of the lactam ring with the conformational flexibility of the benzyl substituent, offering a unique three-dimensional profile for molecular recognition.

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Properties

| Property | Value/Description | Source/Method |

| Molecular Formula | C₁₁H₁₃NO₂ | - |

| Molecular Weight | 191.23 | - |

| Appearance | Expected to be a solid at room temperature. | General properties of similar compounds. |

| Melting Point | Not reported. | - |

| Boiling Point | Not reported. | - |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and methanol. | General properties of similar compounds. |

| CAS Number | 7684-29-9 | [1] |

Spectroscopic Profile

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of this compound. The following are predicted and representative spectral features based on the analysis of analogous structures.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the benzyl group protons (in the aromatic region, ~7.2-7.4 ppm) and the methylene protons of the benzyl group (~4.5-4.7 ppm). The protons on the morpholinone ring would appear as multiplets in the aliphatic region (~3.5-4.5 ppm).

¹³C NMR Spectroscopy: The carbon NMR spectrum would display a signal for the carbonyl carbon of the lactam at around 170 ppm. Aromatic carbons of the benzyl group would resonate in the 127-138 ppm range, while the aliphatic carbons of the morpholinone ring and the benzylic methylene group would appear in the 40-70 ppm region.

Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretching of the amide (lactam) is expected in the range of 1650-1680 cm⁻¹. Other significant peaks would include C-H stretching of the aromatic and aliphatic groups, and C-O-C stretching of the ether linkage.

Mass Spectrometry (MS): The mass spectrum under electron ionization (EI) would likely show the molecular ion peak (M⁺) at m/z 191. Key fragmentation patterns would involve the loss of the benzyl group or cleavage of the morpholinone ring.

Synthesis of this compound and Derivatives

The synthesis of this compound can be achieved through several established synthetic routes for N-substituted morpholin-3-ones. A common and effective method involves the N-alkylation of a pre-formed morpholin-3-one ring or a one-pot cyclization reaction.

Representative Synthetic Protocol: N-Alkylation of a Morpholin-3-one Precursor

Caption: A plausible synthetic workflow for this compound.

-

Synthesis of N-Benzylethanolamine (Intermediate):

-

To a solution of ethanolamine (1.0 eq) in a suitable solvent such as methanol, add benzaldehyde (1.0 eq).

-

Stir the mixture at room temperature for a designated period to form the corresponding imine.

-

Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work up the reaction by quenching with water and extracting the product with an organic solvent. Purify the crude product by column chromatography to obtain N-benzylethanolamine.

-

-

Synthesis of this compound (Final Product):

-

Dissolve N-benzylethanolamine (1.0 eq) and a base, such as potassium carbonate (K₂CO₃) or triethylamine (TEA), in an inert solvent like dichloromethane (DCM) or acetonitrile.

-

Cool the mixture in an ice bath and add chloroacetyl chloride (1.1 eq) dropwise.

-

Allow the reaction to proceed at room temperature or with gentle heating until the starting material is consumed (monitored by TLC). The reaction involves an initial acylation followed by an intramolecular Williamson ether synthesis to form the morpholinone ring.

-

Upon completion, filter the reaction mixture to remove inorganic salts.

-

Wash the filtrate with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to yield this compound.

-

Causality Behind Experimental Choices:

-

Reductive Amination: This is a highly efficient and widely used method for forming C-N bonds. The use of a mild reducing agent like NaBH₄ is crucial to selectively reduce the imine intermediate without affecting the aldehyde.

-

Two-Step Cyclization: The reaction with chloroacetyl chloride first forms an amide. The subsequent intramolecular cyclization is base-catalyzed, where the hydroxyl group acts as a nucleophile to displace the chloride, forming the ether linkage of the morpholine ring. Using a non-nucleophilic base like K₂CO₃ or TEA is important to prevent side reactions.

Applications in Drug Discovery and Development

The morpholine scaffold is a key component in numerous clinically used drugs, valued for its ability to improve pharmacokinetic properties such as solubility and metabolic stability. The morpholin-3-one core, in particular, has been explored for a range of biological activities.

While specific biological data for this compound is limited in the public domain, its structural features suggest potential for various therapeutic applications:

-

Central Nervous System (CNS) Disorders: The lipophilic benzyl group may facilitate crossing the blood-brain barrier, making it a candidate for CNS-active compounds.

-

Anticancer Activity: The morpholine ring is present in several anticancer agents. Derivatives of this compound could be investigated for their cytotoxic effects on cancer cell lines.

-

Enzyme Inhibition: The lactam functionality and the overall molecular shape make it a potential inhibitor for various enzymes, such as kinases or proteases.

The benzyl group provides a site for further chemical modification, allowing for the generation of a library of analogs for structure-activity relationship (SAR) studies.

Safety and Handling

Based on available safety data for related compounds, this compound should be handled with care in a laboratory setting.

-

General Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Avoid contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Storage: Store in a tightly closed container in a cool, dry place.

For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a molecule with significant potential for further investigation in medicinal chemistry and drug discovery. Its synthesis is achievable through established chemical transformations, and its structure combines the desirable features of the morpholine scaffold with the versatility of a benzyl substituent. This guide provides a foundational understanding of its chemical properties and synthetic strategies, serving as a valuable resource for researchers aiming to explore the therapeutic potential of this and related compounds. Further biological evaluation is warranted to fully elucidate its pharmacological profile.

References

-

Chemsigma. This compound [7684-29-9]. Available from: [Link]

-

Synthesis and Characterization of Some New Carbazolyloxy Substituted Oxazinane Derivatives. International Journal of ChemTech Research. 2014;6(7):3779-3786. Available from: [Link]

Sources

An In-depth Technical Guide on the Biological Activity Screening of 5-Benzylmorpholin-3-one Derivatives

Foreword: The Morpholinone Scaffold - A Privileged Structure in Drug Discovery

To my fellow researchers and drug development professionals,

The morpholine ring is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its presence in numerous approved drugs and biologically active molecules.[1][2] Its unique physicochemical properties—conferred by the ether oxygen and the basic nitrogen atom—often enhance solubility, metabolic stability, and the ability to cross the blood-brain barrier.[1] The morpholin-3-one scaffold, a close relative, retains these desirable properties while offering distinct electronic and conformational features for molecular design.

The addition of a benzyl group at the 5-position introduces a lipophilic aromatic moiety, creating a scaffold ripe for exploration. This guide is designed to provide a comprehensive framework for the systematic biological evaluation of novel 5-benzylmorpholin-3-one derivatives. While public-domain data on this specific scaffold is nascent, the principles and methodologies outlined herein are robust and universally applicable. To provide concrete, field-proven insights, we will draw upon data from the closely related benzomorpholine class, which has been successfully screened for anticancer activity.[3]

This document is not a rigid template but a dynamic guide. It is structured to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system. Our goal is to empower you to design and execute a rigorous screening cascade, transforming promising chemical entities into validated lead compounds.

Part 1: The Strategic Framework for Biological Activity Screening

A successful screening campaign is a multi-tiered, logical progression from broad, high-throughput assays to more specific, mechanism-of-action studies. The initial goal is to identify "hits"—compounds that exhibit a desired biological effect in a primary assay. These hits are then subjected to a series of secondary and tertiary assays to confirm their activity, determine their potency and selectivity, and elucidate their mechanism of action.

Below is a visual representation of a typical screening workflow for novel chemical entities like this compound derivatives.

Part 2: Core Screening Methodologies & Protocols

The choice of initial screening assays depends on the therapeutic hypothesis for the this compound scaffold. Given the broad activities of morpholine derivatives, we will detail three fundamental screening platforms: cytotoxicity (anticancer), antimicrobial, and enzyme inhibition.

Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[4] It is a workhorse in anticancer drug discovery for initial cytotoxicity screening.[3]

Causality Behind Experimental Choices:

-

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[4] The amount of formazan produced is directly proportional to the number of viable cells.

-

Why MTT? It is cost-effective, highly reproducible, and amenable to high-throughput screening in 96- or 384-well plates.

-

Self-Validation: The protocol includes positive (e.g., doxorubicin) and negative (vehicle, e.g., DMSO) controls. The response to the positive control validates the assay's sensitivity, while the negative control establishes the baseline for cell viability.

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Seeding:

-

Culture human cancer cell lines (e.g., A549 for lung cancer, NCI-H1975 for non-small cell lung cancer) in appropriate media.[3]

-

Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

-

Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the this compound derivatives in DMSO.

-

Perform serial dilutions of the compounds in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

-

Remove the old media from the cells and add 100 µL of the media containing the test compounds. Include wells with media and vehicle (DMSO) as a negative control and a known cytotoxic agent as a positive control.

-

Incubate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).

-

Add 10 µL of the MTT stock solution to each well.

-

Incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.

-

-

Solubilization and Absorbance Reading:

-

Carefully aspirate the media without disturbing the formazan crystals.

-

Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.

-

Gently shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

-

Antimicrobial Screening: Broth Microdilution Method

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of a compound that inhibits the visible growth of a microorganism.[5]

Causality Behind Experimental Choices:

-

Principle: A standardized inoculum of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. Growth is assessed visually or spectrophotometrically after a defined incubation period.

-

Why Broth Microdilution? It provides a quantitative result (the MIC value), is highly standardized by bodies like the Clinical and Laboratory Standards Institute (CLSI), and is suitable for screening against a panel of microorganisms.[5]

-

Self-Validation: The inclusion of a growth control (no compound) and a sterility control (no bacteria) is essential. Quality control strains with known MIC values for standard antibiotics (e.g., ciprofloxacin) must be run in parallel to validate the accuracy of the assay.

Experimental Protocol: Broth Microdilution for MIC Determination

-

Preparation of Materials:

-

Prepare sterile 96-well microtiter plates.

-

Prepare a 2x concentrated broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Prepare stock solutions of the this compound derivatives in DMSO.

-

-

Compound Dilution:

-

In the 96-well plate, add 100 µL of sterile broth to columns 2 through 12.

-

Prepare the highest concentration of the test compound in column 1 by adding, for example, 200 µL of a 2x final concentration solution.

-

Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to column 3, and so on, up to column 10. Discard 100 µL from column 10.

-

Column 11 serves as the growth control (no compound), and column 12 serves as the sterility control (no bacteria).

-

-

Inoculum Preparation:

-

From an overnight culture, prepare a bacterial suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in the broth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.

-

-

Inoculation and Incubation:

-

Inoculate each well (columns 1 through 11) with 100 µL of the standardized bacterial suspension. Do not inoculate the sterility control wells (column 12).

-

The final volume in each well is 200 µL.

-

Cover the plate and incubate at 37°C for 18-24 hours.

-

-

Reading and Interpreting Results:

-

After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Alternatively, read the optical density (OD) at 600 nm. The MIC is the lowest concentration that inhibits growth by ≥90% compared to the growth control.

-

Enzyme Inhibition Screening: A Kinase Assay Case Study

Many morpholine-containing drugs function as kinase inhibitors.[2] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of cancer.[6] Therefore, screening for kinase inhibition is a logical step.

Causality Behind Experimental Choices:

-

Principle: Luminescence-based kinase assays, such as the ADP-Glo™ assay, measure the amount of ADP produced in a kinase reaction. The luminescent signal is inversely proportional to the activity of the kinase inhibitor.

-

Why this method? It is a universal assay applicable to nearly any kinase, highly sensitive, and has a broad dynamic range, making it ideal for high-throughput screening.

-

Self-Validation: The protocol requires a "no kinase" control to determine background signal and a "no inhibitor" control to establish 100% kinase activity. A known inhibitor (e.g., Staurosporine) is used as a positive control.

Experimental Protocol: Luminescence-Based Kinase Inhibition Assay (e.g., EZH2)

-

Reagent Preparation:

-

Prepare a kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

Prepare stock solutions of the test compounds in DMSO and perform serial dilutions.

-

Prepare solutions of the kinase (e.g., recombinant human EZH2), its specific substrate (e.g., a histone H3 peptide), and ATP in the assay buffer.

-

-

Kinase Reaction:

-

In a white, opaque 384-well plate, add 2.5 µL of the serially diluted test compounds or DMSO vehicle control.

-

Add 2.5 µL of the kinase solution to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding 5 µL of the substrate/ATP mixture.

-

Incubate the plate at 30°C for 60 minutes.

-

-

ADP Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well.

-

Incubate for 40 minutes at room temperature.

-

Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which drives a luciferase-luciferin reaction, producing light.

-

Incubate for 30-60 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control.

-

Plot the percentage of inhibition against the log of the compound concentration and fit the data to determine the IC₅₀ value.

-

Part 3: Case Study - Screening of Benzomorpholine Derivatives as EZH2 Inhibitors

Due to the limited availability of public data on this compound derivatives, we will examine a study on a closely related scaffold: benzomorpholine derivatives synthesized and evaluated as inhibitors of the histone lysine methyltransferase EZH2, a key target in non-small cell lung cancer.[3]

Structure-Activity Relationship (SAR) Insights: The study synthesized a series of compounds and evaluated their inhibitory activity against the EZH2 enzyme and their anti-proliferative effects on A549 and NCI-H1975 cancer cell lines.[3] This allows for the development of a structure-activity relationship (SAR), which is crucial for guiding the next phase of drug design.

Data Presentation:

| Compound ID | R Group (Modification) | EZH2 IC₅₀ (µM) | A549 IC₅₀ (µM) | NCI-H1975 IC₅₀ (µM) |

| 6b | Phenyl | >50 | 2.5 | 3.5 |

| 6c | 4-Fluorophenyl | 15.6 | 2.3 | 2.4 |

| 6x | Pyridin-4-yl | 0.82 | 1.8 | 1.9 |

| 6y | 1-Methyl-1H-pyrazol-4-yl | 0.49 | 1.1 | 1.1 |

| Reference | GSK126 (Known EZH2 Inhibitor) | 0.003 | 1.5 | 1.6 |

| Data adapted from a study on benzomorpholine derivatives as EZH2 inhibitors.[3] |

Interpretation of Results:

-

The unsubstituted phenyl group (6b) showed weak enzymatic inhibition but moderate cellular activity, suggesting potential off-target effects or good cell permeability.

-

Adding a fluorine atom (6c) improved enzymatic inhibition, a common strategy in medicinal chemistry to enhance binding.

-

Replacing the phenyl ring with nitrogen-containing heterocycles (6x and 6y) dramatically increased potency against the EZH2 enzyme.

-

The 1-methyl-1H-pyrazol-4-yl group (6y) was identified as the most potent derivative in both the enzymatic and cellular assays, with an IC₅₀ of 0.49 µM against EZH2 and 1.1 µM against both cancer cell lines.[3] This makes it a promising lead for further optimization.

Further studies on compound 6y indicated it could reduce EZH2 expression in cells and cause cell cycle arrest in the G2/M phase, providing valuable insight into its mechanism of action.[3]

Part 4: Visualizing the Molecular Target's Environment - The PI3K/Akt/mTOR Pathway

Morpholine-containing compounds are well-known inhibitors of the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival, and is frequently hyperactivated in cancer.[6] Understanding this pathway is essential for interpreting the results of cytotoxicity screens and for designing mechanism-of-action studies.

A potent cytotoxic this compound derivative could potentially be acting by inhibiting a key kinase like PI3K, Akt, or mTOR within this pathway. This hypothesis can be tested using specific kinase inhibition assays and by performing Western blot analysis to measure the phosphorylation status of downstream proteins like Akt and S6 kinase.

Conclusion and Future Directions

This guide provides a foundational strategy for the biological activity screening of this compound derivatives. By employing a logical cascade of robust, validated assays, researchers can efficiently identify and characterize compounds with therapeutic potential. The journey from a novel chemical scaffold to a clinical candidate is long and requires a multidisciplinary approach. The SAR data generated from these initial screens are the critical first step, providing the rationale for the next cycle of chemical synthesis and biological testing, ultimately driving the optimization of potency, selectivity, and drug-like properties.

References

-

PI3K/Akt/mTOR Signaling Pathway Illustration Agent. SciSpace. Available from: [Link]

-

Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K... ResearchGate. Available from: [Link]

-

Broth Microdilution | MI - Microbiology. Microbiology International. Available from: [Link]

-

Schematic diagram illustrating the PI3K/AKT/PTEN/mTOR signaling pathway... ResearchGate. Available from: [Link]

-

Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. PubMed. Available from: [Link]

-

PI3K/AKT/mTOR pathway. Wikipedia. Available from: [Link]

-

Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. Springer Nature. Available from: [Link]

- Benignus, V. et al. Benzoquinoline Derivatives: An Attractive Approach to Newly Small Molecules with Anticancer Activity.Molecules. 2021.

-

Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available from: [Link]

-

The Effective Synthesis of New Benzoquinoline Derivatives as Small Molecules with Anticancer Activity. MDPI. Available from: [Link]

- Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Deriv

-

Design, Synthesis, and In Vitro Evaluation of Benzofuro[3,2-c]Quinoline Derivatives as Potential Antileukemia Agents. PubMed. Available from: [Link]

- Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Deriv

-

Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benzoquinoline Derivatives: An Attractive Approach to Newly Small Molecules with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

The Ascendancy of 5-Benzylmorpholin-3-one: A Chiral Scaffold for Asymmetric Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Chirality and the Rise of Morpholinone Scaffolds

In the landscape of modern synthetic organic chemistry, the precise control of stereochemistry is paramount. The biological activity of pharmaceuticals and agrochemicals is often intrinsically linked to the three-dimensional arrangement of their constituent atoms. This has fueled a continuous search for robust and efficient methods to access enantiomerically pure compounds. Chiral building blocks, which serve as foundational stereochemical templates, have emerged as a cornerstone of this endeavor. Among these, cyclic scaffolds have garnered significant attention due to their conformational rigidity, which can impart high levels of stereocontrol in asymmetric transformations.

This guide delves into the synthesis and application of a particularly promising chiral building block: 5-benzylmorpholin-3-one . Derived from readily available chiral amino alcohols, this morpholinone derivative offers a unique combination of steric and electronic features that make it an effective controller of stereochemistry in the synthesis of valuable chiral molecules, most notably α-amino acids. We will explore the synthetic rationale behind its design, provide detailed protocols for its preparation and utilization in diastereoselective alkylation reactions, and discuss the mechanistic underpinnings of its stereodirecting influence.

Part 1: Synthesis of the Chiral Auxiliary - (S)-5-Benzylmorpholin-3-one

The strategic advantage of (S)-5-benzylmorpholin-3-one lies in its straightforward synthesis from a commercially available and relatively inexpensive chiral precursor, (S)-2-amino-3-phenylethanol (L-phenylalaninol). The synthesis proceeds via a two-step sequence involving an initial N-alkylation followed by a lactonization.

A practical and high-yielding approach to chiral morpholin-2-ones has been reported, which can be adapted for the synthesis of our target molecule.[1][2] The general strategy involves the condensation of an amino alcohol with a glyoxal derivative. For the synthesis of (S)-5-benzylmorpholin-3-one, a modified approach is typically employed, starting with the protection of the amino group of L-phenylalaninol, followed by reaction with an appropriate C2-building block and subsequent cyclization.

Experimental Protocol: Synthesis of (S)-5-Benzylmorpholin-3-one

Step 1: N-Chloroacetylation of (S)-2-Amino-3-phenylethanol

-

To a solution of (S)-2-amino-3-phenylethanol (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, add a base such as triethylamine (1.1 eq.).

-

Slowly add chloroacetyl chloride (1.05 eq.) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-(2-hydroxy-1-phenylethyl)-2-chloroacetamide.

Step 2: Intramolecular Williamson Ether Synthesis (Lactonization)

-

Dissolve the crude N-(2-hydroxy-1-phenylethyl)-2-chloroacetamide in a polar aprotic solvent such as dimethylformamide (DMF) or THF.

-

Add a strong base, such as sodium hydride (NaH, 1.2 eq.), portion-wise at 0 °C.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring for the formation of the cyclized product by TLC.

-

Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to afford pure (S)-5-benzylmorpholin-3-one.

Rationale: The benzyl group at the C5 position, originating from the side chain of phenylalanine, serves as the primary stereocontrolling element. Its steric bulk will effectively shield one face of the morpholinone ring, directing the approach of electrophiles in subsequent reactions.

Part 2: Asymmetric Synthesis of α-Amino Acids via Diastereoselective Alkylation

The core utility of this compound as a chiral auxiliary is realized in the diastereoselective alkylation of its enolate derivative. This process allows for the construction of a new stereocenter at the C2 position with a high degree of stereocontrol, which, upon hydrolysis, yields enantiomerically enriched α-amino acids.

The general workflow for this asymmetric synthesis is depicted below:

Caption: Asymmetric α-Amino Acid Synthesis Workflow.

Step-by-Step Methodology

1. N-Acylation:

The nitrogen of the morpholinone ring must be acylated to facilitate enolate formation and to enhance the stability of the resulting enolate.

-

Protocol: To a solution of (S)-5-benzylmorpholin-3-one (1.0 eq.) in THF at -78 °C, add a strong base such as n-butyllithium (1.05 eq.). After stirring for 30 minutes, add the desired acyl chloride (e.g., propionyl chloride, 1.1 eq.). Allow the reaction to warm to room temperature and stir until completion. Work-up involves quenching with saturated aqueous sodium bicarbonate, extraction, and purification.

2. Diastereoselective Enolate Alkylation:

This is the key stereochemistry-defining step. The chiral environment created by the C5-benzyl group dictates the facial selectivity of the alkylation.

-

Protocol:

-

Dissolve the N-acylated morpholinone (1.0 eq.) in anhydrous THF at -78 °C under an inert atmosphere.

-

Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS) (1.1 eq.) dropwise. Stir for 1 hour to ensure complete enolate formation.

-

Add the desired alkylating agent (e.g., benzyl bromide, methyl iodide, 1.2 eq.) and continue stirring at -78 °C for several hours.

-

Monitor the reaction by TLC. Upon completion, quench with saturated aqueous ammonium chloride and allow the mixture to warm to room temperature.

-

Extract the product with an organic solvent, wash, dry, and concentrate. The diastereomeric ratio of the crude product can be determined by ¹H NMR spectroscopy.

-

Causality of Stereoselection: The bulky benzyl group at the C5 position effectively blocks one face of the planar enolate. Consequently, the incoming electrophile is directed to the less sterically hindered face, leading to the preferential formation of one diastereomer. The rigidity of the six-membered ring enhances this facial bias.

Caption: Mechanism of Diastereoselective Alkylation.

3. Hydrolysis and Auxiliary Removal:

The final step involves the cleavage of the N-acyl and ester bonds to liberate the desired α-amino acid and recover the chiral auxiliary.

-

Protocol: The alkylated N-acyl morpholinone can be hydrolyzed under acidic or basic conditions. For example, refluxing in aqueous HCl or treatment with lithium hydroxide followed by an acidic workup will yield the target α-amino acid. The chiral auxiliary, (S)-5-benzylmorpholin-3-one, can often be recovered from the reaction mixture by extraction and purification, allowing for its reuse.

Part 3: Data Presentation and Analysis

The efficacy of a chiral auxiliary is quantified by the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of the product. While specific data for this compound is not extensively tabulated in publicly available literature, related systems utilizing similar chiral lactam structures have demonstrated high levels of stereocontrol. For instance, diastereoselective alkylations of related chiral oxazolidinones and other lactams frequently achieve >95% d.e.[3]

| Alkylating Agent (R-X) | N-Acyl Group | Diastereomeric Ratio (d.r.) |

| CH₃I | Propionyl | >95:5 |

| BnBr | Propionyl | >95:5 |

| Allyl-Br | Propionyl | >90:10 |

| i-BuI | Propionyl | >90:10 |

| (Data presented is representative of typical results for analogous chiral auxiliaries and serves as a predictive model for the performance of this compound.) |

Conclusion and Future Outlook

This compound stands as a valuable and readily accessible chiral building block for asymmetric synthesis. Its straightforward preparation from L-phenylalaninol and its ability to induce high diastereoselectivity in enolate alkylation reactions make it an attractive tool for the synthesis of enantiomerically enriched α-amino acids and other chiral molecules. The principles of steric shielding that govern its stereodirecting influence are well-understood and provide a reliable foundation for its application in complex synthetic campaigns.

Future research in this area will likely focus on expanding the scope of electrophiles used in the alkylation step, exploring its utility in other asymmetric transformations such as aldol and Michael reactions, and developing more efficient methods for the recovery and recycling of the auxiliary. As the demand for enantiopure compounds continues to grow, the role of well-designed chiral building blocks like this compound will undoubtedly become even more critical in advancing the frontiers of chemical synthesis and drug discovery.

References

-

Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487–10500. [Link]

-

He, Y. P., Wu, H., Wang, Q., & Zhu, J. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society, 143(19), 7320–7325. [Link]

-

Wolfe, J. P. (2008). A New Strategy for the Synthesis of Substituted Morpholines. Synlett, (16), 2531-2533. [Link]

-

Bode, J. W., & Jackl, M. K. (2017). A General Protocol for the Synthesis of Substituted Morpholines, Oxazepanes, Thiomorpholines, and Thiazepanes via Photocatalytic Coupling of Silicon Amine Protocol (SLAP) Reagents and Aldehydes. Organic Letters, 19(17), 4696–4699. [Link]

-

Bull, S. D., Davies, S. G., Jones, S., & Sanganee, H. J. (1999). SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of alpha-alkyl and beta-alkyl aldehydes. Journal of the Chemical Society, Perkin Transactions 1, (4), 387-398. [Link]

-

Al-Hiari, Y. M., Qaisi, A. M., & El-Abadelah, M. M. (2007). Synthesis and profiling of benzylmorpholine 1,2,4,5-tetraoxane analogue N205: Towards tetraoxane scaffolds with potential for single dose cure of malaria. Bioorganic & Medicinal Chemistry, 26(11), 3079-3085. [Link]

-

Tong, F., Qin, Z., Wang, H., Jiang, Y., Li, J., Ming, H., ... & Sun, Z. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 10, 808928. [Link]

-

Wolfe, J. P., & Rossi, M. A. (2010). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. Organic Letters, 12(10), 2386–2389. [Link]

-

Palkó, M., & Wölfling, J. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 88(10), 6537–6547. [Link]

-

Al-Hiari, Y. M., & El-Abadelah, M. M. (2014). Synthesis of Substituted benzyl-N-acyl-1,2,3,4-Tetrahydroisoquinoline Derivatives and Investigation the Lithiation-Alkylation Chemistry. Jordan Journal of Pharmaceutical Sciences, 7(2). [Link]

-

Machara, A., & Hudlický, T. (2020). N-Dealkylation of Amines. Molecules, 25(11), 2533. [Link]

Sources

- 1. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of alpha-alkyl and beta-alkyl aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 5-benzylmorpholin-3-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-benzylmorpholin-3-one is a heterocyclic compound featuring a morpholin-3-one core N-substituted with a benzyl group. The morpholine scaffold is a privileged structure in medicinal chemistry, known for conferring favorable pharmacokinetic and pharmacodynamic properties to bioactive molecules.[1] This guide provides a comprehensive overview of the physicochemical properties of this compound, offering a foundational understanding for its potential application in drug discovery and development. Due to the limited availability of direct experimental data for this specific molecule, this document integrates established principles of organic chemistry, data from analogous structures, and predictive methodologies to offer a robust scientific profile.

Chemical Structure and Identification

-

IUPAC Name: this compound

-

Molecular Formula: C₁₁H₁₃NO₂

-

Molecular Weight: 191.23 g/mol

-

CAS Number: 7684-29-9[2]

-

Canonical SMILES: C1C(N(CC2=CC=CC=C2)C(=O)CO1)

-

InChI Key: VEXZGXHMJRKXCK-UHFFFAOYSA-N

Synthesis and Characterization

While a specific, detailed synthesis protocol for this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be proposed based on established methodologies for the preparation of N-substituted morpholin-3-ones. A common approach involves the intramolecular cyclization of an appropriate precursor.

Proposed Synthetic Pathway: Intramolecular Cyclization

A logical synthetic strategy involves the preparation of an N-benzyl substituted amide bearing a 2-hydroxyethoxy group, followed by an intramolecular cyclization to form the morpholinone ring.

Figure 1: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of N-benzyl-2-(2-hydroxyethylamino)acetamide

-

To a solution of benzylamine (1.0 eq) in a suitable solvent such as acetonitrile, add a base like potassium carbonate (1.5 eq).

-

Slowly add ethyl 2-bromoacetate (1.1 eq) to the mixture at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours until the starting materials are consumed (monitored by TLC).

-

Filter the solid and concentrate the filtrate under reduced pressure to obtain crude N-benzylglycine ethyl ester.

-

To the crude ester, add 2-aminoethanol (2.0 eq) and heat the mixture at 80-100 °C for 4-6 hours.

-

After cooling, purify the product by column chromatography on silica gel to yield N-benzyl-2-(2-hydroxyethylamino)acetamide.

Step 2: Intramolecular Cyclization to this compound

-

Dissolve N-benzyl-2-(2-hydroxyethylamino)acetamide (1.0 eq) in an anhydrous aprotic solvent like tetrahydrofuran (THF).

-

Cool the solution to 0 °C and add a strong base such as sodium hydride (1.2 eq) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction carefully with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).[3]

Physical State and Appearance

Based on the general properties of amides and similar heterocyclic compounds, this compound is predicted to be a white to off-white solid at room temperature.[4][5]

Solubility

The morpholine moiety is known to enhance aqueous solubility.[6] However, the presence of the benzyl group introduces significant lipophilicity. Therefore, this compound is expected to have low to moderate solubility in water and good solubility in organic solvents like methanol, ethanol, and dichloromethane.

Melting and Boiling Points

-

Melting Point: Amides generally exhibit high melting points due to strong intermolecular hydrogen bonding and dipole-dipole interactions.[4][5][7] For this compound, a solid at room temperature, the melting point is estimated to be in the range of 80-120 °C.

-

Boiling Point: The boiling point of heterocyclic compounds is influenced by factors such as molecular weight, polarity, and hydrogen bonding capacity.[8][9] Due to its relatively high molecular weight and polar lactam group, this compound is expected to have a high boiling point, likely exceeding 300 °C at atmospheric pressure.

Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a key measure of a compound's lipophilicity.[3][10] A balanced logP is crucial for oral drug absorption and membrane permeability. The logP of this compound can be estimated using computational methods. Given the presence of the lipophilic benzyl group and the hydrophilic morpholinone core, the predicted logP is likely to be in the range of 1.5 to 2.5, which is favorable for drug-likeness.[3]

Acidity and Basicity (pKa)

The pKa value indicates the tendency of a molecule to donate or accept a proton.[11] Amides are generally very weak bases, with the conjugate acid having a pKa around -0.5 to 0.[12][13] The nitrogen atom in the morpholin-3-one ring is part of an amide (lactam), and its lone pair is delocalized into the carbonyl group, significantly reducing its basicity. Therefore, the pKa of the protonated nitrogen is expected to be very low, indicating it will not be significantly protonated at physiological pH. The acidic pKa (for deprotonation of the N-H in an unsubstituted lactam) is typically high, around 17.[11]

| Property | Predicted/Estimated Value | Rationale/Reference |

| Physical State | White to off-white solid | General property of amides[4][5] |

| Solubility | Low to moderate in water; Soluble in organic solvents | Balance of hydrophilic morpholinone and lipophilic benzyl group[6] |

| Melting Point | 80 - 120 °C | High for amides due to intermolecular forces[4][5][7] |

| Boiling Point | > 300 °C | High molecular weight and polarity[8][9] |

| logP | 1.5 - 2.5 | Computational estimation based on structure[3][10] |

| pKa (basic) | ~ -0.5 to 0 | Amide nitrogen lone pair delocalization[12][13] |

Spectroscopic Data (Predicted)

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum will provide key information about the number and connectivity of hydrogen atoms.

Figure 2: Predicted ¹H NMR chemical shifts for this compound.

-

Aromatic Protons (C₆H₅): A multiplet in the range of δ 7.2-7.4 ppm, integrating to 5 protons.[14]

-

Benzyl Methylene Protons (-CH₂-Ph): A singlet at approximately δ 4.6 ppm, integrating to 2 protons. The absence of adjacent protons leads to a singlet.[15][16]

-

Morpholinone Ring Protons:

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will show a signal for each unique carbon atom.

Figure 3: Predicted ¹³C NMR chemical shifts for this compound.

-

Carbonyl Carbon (C=O): A signal in the downfield region, around δ 168 ppm.

-

Aromatic Carbons: Four signals are expected for the benzyl group: one for the quaternary carbon (~δ 136 ppm) and three for the protonated carbons (~δ 127-129 ppm).[1]

-

Benzyl Methylene Carbon (-CH₂-Ph): A signal around δ 52 ppm.[16]

-

Morpholinone Ring Carbons:

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

C=O Stretch (Amide I): A strong, sharp absorption band in the region of 1650-1680 cm⁻¹. This is characteristic of a six-membered ring lactam.[20][21]

-

C-N Stretch: A medium to strong band around 1250 cm⁻¹.

-

C-O-C Stretch: A strong band in the region of 1100-1200 cm⁻¹.

-

Aromatic C-H Stretch: Weak to medium bands above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Medium bands below 3000 cm⁻¹.

-

Aromatic C=C Bending: Medium to weak bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry

In mass spectrometry with electron ionization (EI), the molecular ion peak (M⁺) at m/z 191 would be expected. The fragmentation pattern is likely to be dominated by cleavages characteristic of N-benzyl compounds.

-

Molecular Ion (M⁺): A peak at m/z = 191.

-

Base Peak: The most stable fragment is often the tropylium ion (C₇H₇⁺) at m/z = 91, formed by cleavage of the benzylic C-N bond.[22][23]

-

Other Fragments:

-

Loss of the benzyl group to give a fragment at m/z = 100 [M - 91]⁺.

-

Cleavage of the morpholinone ring can lead to various smaller fragments.

-

Figure 4: Proposed primary fragmentation pathway of this compound.

Stability

The stability of this compound under various conditions is a critical parameter for its handling, storage, and formulation.

-

Hydrolytic Stability: The lactam ring is susceptible to hydrolysis under both acidic and basic conditions, which would lead to ring-opening to form the corresponding amino acid derivative. The rate of hydrolysis is expected to be slow at neutral pH and accelerated at extreme pH values and elevated temperatures.

-

Oxidative Stability: The benzylic position and the nitrogen atom could be susceptible to oxidation.

-

Photostability: Compounds with aromatic rings can be sensitive to light. Photostability studies should be conducted to determine any degradation upon exposure to UV or visible light.

A general workflow for assessing the stability of such a compound would involve forced degradation studies under various stress conditions (acid, base, oxidation, heat, and light) followed by analysis using a stability-indicating HPLC method.

Applications in Drug Development

The morpholine ring is a key component in numerous approved drugs due to its ability to improve physicochemical and pharmacokinetic properties.[1] The incorporation of the this compound scaffold into larger molecules could offer several advantages:

-

Modulation of Lipophilicity: The benzyl group provides a lipophilic handle that can be modified to fine-tune the overall logP of a drug candidate.

-

Scaffold for Further Derivatization: The morpholinone ring provides multiple points for further chemical modification to explore structure-activity relationships.

-

Improved Metabolic Stability: The morpholine ring is often more resistant to metabolic degradation compared to other heterocyclic systems.

Conclusion

This compound is a molecule of interest for medicinal chemistry due to its combination of the privileged morpholine scaffold and a versatile benzyl group. This guide has provided a detailed, albeit partially predictive, overview of its key physicochemical properties, synthesis, and spectroscopic characteristics. The presented data and protocols offer a solid foundation for researchers and drug development professionals to further investigate and utilize this compound in the design and synthesis of novel therapeutic agents. Experimental validation of the predicted properties is a necessary next step to fully characterize this promising chemical entity.

References

[8] ACS Publications. (1993). Prediction of boiling points of organic heterocyclic compounds using regression and neural network techniques. Journal of Chemical Information and Computer Sciences. [9] Semantic Scholar. (n.d.). Prediction of boiling points of organic heterocyclic compounds using regression and neural network techniques. [1] BenchChem. (2025). An In-depth Technical Guide to ¹H and ¹³C NMR Spectral Analysis of Morpholine Derivatives. [10] Molinspiration. (2005). logP - octanol-water partition coefficient calculation. [4] Open Library Publishing Platform. (n.d.). 26.5 Amides – Structures, Properties and Naming. In Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [3] Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [24] Chemaxon. (n.d.). LogP and logD calculations. [2] Chemsigma. (n.d.). This compound [7684-29-9]. [25] BenchChem. (2025). Application Note: Mass Spectrometry Fragmentation of N-Methyl-N-(4-thien-2-ylbenzyl)amine. [22] ResearchGate. (n.d.). Scheme 2. Proposed mechanism for fragmentations of protonated N-benzyl compounds. [7] HSC Chemistry. (2025). Understanding Melting and Boiling Points of Organic Compounds. [26] PubMed. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry. [6] Organic Chemistry Portal. (n.d.). cLogP Calculation - Osiris Property Explorer. [27] Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. [28] Britannica. (n.d.). Heterocyclic compound - Melting, Boiling, Points. [29] CECM, SFU. (n.d.). STATISTICAL CORRELATION OF MOLECULAR STRUCTURE WITH BOILING POINTS OF N-HETEROCYCLIC COMPOUNDS: MULTIPLE LINEAR REGRESSION ANALY. [5] Chemistry LibreTexts. (2022). 15.14: Physical Properties of Amides. [11] Oreate AI Blog. (2026). Understanding the pKa of Amides: A Key to Organic Chemistry. [12] users.cs.jmu.edu. (n.d.). Acid-base properties of amides. [23] PMC. (n.d.). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. [30] ResearchGate. (n.d.). The IR (a) and Raman (b) spectra of β-lactam in form I (red curves) and... [31] PubMed. (2001). FTIR study of five complex beta-lactam molecules. Biopolymers. [32] Chemistry LibreTexts. (2020). 3.4: Physical Properties of Amides. [18] ChemicalBook. (n.d.). Morpholine(110-91-8) 13C NMR spectrum. [20] chem.ucla.edu. (n.d.). IR_lectureNotes.pdf. [19] SpectraBase. (n.d.). Morpholine - Optional[13C NMR] - Chemical Shifts. [33] Alfa Chemistry. (n.d.). pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds. [34] Organic Chemistry Portal. (n.d.). Morpholine synthesis. [15] Chemistry Stack Exchange. (2018). 1H splitting pattern of benzyl CH2 protons. [13] chemeurope.com. (n.d.). Amide. [17] ACD/Labs. (2008). Recognizing the NMR pattern for morpholine. [35] chem.wisc.edu. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [36] ACS Publications. (1993). Prediction of boiling points of organic heterocyclic compounds using regression and neural network techniques. Journal of Chemical Information and Modeling. [14] chem.ucla.edu. (n.d.). Table of Characteristic Proton NMR Shifts. [16] Oregon State University. (n.d.). 1H NMR Chemical Shift. [37] Organic Chemistry Data. (n.d.). Bordwell pKa Table. [38] PMC. (n.d.). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. [39] Chemistry LibreTexts. (2025). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. [40] PubMed Central. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. [21] Reddit. (2024). URanus question on IR spec : r/Mcat. [41] MDPI. (n.d.). Glycopyranosylidene-Spiro-Morpholinones: Evaluation of the Synthetic Possibilities Based on Glyculosonamide Derivatives and a New Method for the Construction of the Morpholine Ring. [42] ResearchGate. (2025). Synthesis and Characterization of Some New Morpholine Derivatives. [43] slideplayer.com. (n.d.). Mass Spectrometry: Fragmentation. [44] BenchChem. (2025). Application Note: Mass Spectrometry Fragmentation of N-Methyl-N-(4-thien-2-ylbenzyl)amine. [45] Canadian Science Publishing. (n.d.). The Mass Spectrometry of para-Substituted Benzyl Nitrates. [46] ResearchGate. (n.d.). Physical properties of β-lactams.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 4. 26.5 Amides – Structures, Properties and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. cLogP Calculation - Osiris Property Explorer [organic-chemistry.org]

- 7. hscprep.com.au [hscprep.com.au]

- 8. pubs.acs.org [pubs.acs.org]

- 9. semanticscholar.org [semanticscholar.org]

- 10. logP - octanol-water partition coefficient calculation [molinspiration.com]

- 11. Understanding the pKa of Amides: A Key to Organic Chemistry - Oreate AI Blog [oreateai.com]

- 12. Acid-base properties of amides [qorganica.es]

- 13. Amide [chemeurope.com]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 16. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 17. acdlabs.com [acdlabs.com]

- 18. Morpholine(110-91-8) 13C NMR spectrum [chemicalbook.com]

- 19. dev.spectrabase.com [dev.spectrabase.com]

- 20. www1.udel.edu [www1.udel.edu]

- 21. reddit.com [reddit.com]

- 22. researchgate.net [researchgate.net]

- 23. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 24. docs.chemaxon.com [docs.chemaxon.com]

- 25. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 26. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. chem.libretexts.org [chem.libretexts.org]

- 28. britannica.com [britannica.com]

- 29. cecm.sfu.ca [cecm.sfu.ca]

- 30. researchgate.net [researchgate.net]

- 31. FTIR study of five complex beta-lactam molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. chem.libretexts.org [chem.libretexts.org]

- 33. alfa-chemistry.com [alfa-chemistry.com]

- 34. Morpholine synthesis [organic-chemistry.org]

- 35. web.pdx.edu [web.pdx.edu]

- 36. pubs.acs.org [pubs.acs.org]

- 37. organicchemistrydata.org [organicchemistrydata.org]

- 38. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 39. chem.libretexts.org [chem.libretexts.org]

- 40. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine - PMC [pmc.ncbi.nlm.nih.gov]

- 41. mdpi.com [mdpi.com]

- 42. researchgate.net [researchgate.net]

- 43. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 44. pdf.benchchem.com [pdf.benchchem.com]

- 45. cdnsciencepub.com [cdnsciencepub.com]

- 46. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of 5-Benzylmorpholin-3-one Analogues for Preliminary Screening

Abstract: The morpholine and morpholin-3-one scaffolds are privileged heterocyclic motifs in modern medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2] Their favorable physicochemical properties and ability to engage in specific biological interactions make them attractive starting points for drug discovery campaigns.[3] This guide provides an in-depth technical overview of robust and efficient synthetic strategies for preparing a library of 5-benzylmorpholin-3-one analogues. We will focus on the strategic application of multicomponent reactions (MCRs) for rapid diversity generation, alongside classical synthetic approaches. Detailed experimental protocols, mechanistic insights, and characterization guidelines are provided to empower researchers in the fields of medicinal chemistry and drug development to construct compound libraries for preliminary biological screening.

Introduction: The Morpholin-3-one Core in Drug Discovery

The morpholin-3-one ring system is a versatile scaffold that combines the structural features of a lactam and a cyclic ether. This unique combination imparts a degree of conformational rigidity and presents hydrogen bond donors and acceptors in a defined spatial arrangement, which is often conducive to potent and selective binding to biological targets.

Pharmacological Significance

Derivatives of the morpholine nucleus exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, analgesic, and antimicrobial properties.[1][4] For instance, the antibiotic Linezolid contains a morpholine ring and is a crucial agent for treating multi-drug resistant bacterial infections.[1] The prevalence of this scaffold in successful pharmaceuticals underscores its value and justifies the exploration of novel analogues.[3][5]

Rationale for the 5-Benzyl Moiety and Analogue Generation

The 5-position of the morpholin-3-one ring is a key vector for introducing diversity. The benzyl group, in particular, serves as an excellent starting point for several reasons:

-

Structural Mimicry: It can mimic the side chain of phenylalanine, a common amino acid, facilitating interactions with protein binding pockets.

-

Tunable Properties: The phenyl ring can be readily substituted with various electron-donating or electron-withdrawing groups to modulate electronic properties, lipophilicity, and steric bulk.[6]

-

Synthetic Accessibility: A wide range of substituted benzaldehydes and benzylamines are commercially available, providing a straightforward entry point for analogue synthesis.

This guide focuses on creating a library of analogues by systematically varying the substituents on this benzyl group and other positions of the morpholin-3-one core to explore the structure-activity relationship (SAR) in preliminary screening assays.

Strategic Overview: Assembling the Core Structure

The construction of the this compound scaffold can be approached from multiple angles. The choice of strategy often depends on the desired scale, the need for diversity, and the availability of starting materials. A powerful and modern approach leverages the efficiency of multicomponent reactions (MCRs), which allow for the assembly of complex molecules in a single pot, significantly reducing step count and waste generation.[7]

The Ugi Multicomponent Reaction: A Cornerstone for Diversity

The Ugi four-component reaction (U-4CR) is an exemplary MCR that combines an aldehyde, a primary amine, a carboxylic acid, and an isocyanide to form a dipeptide-like α-acylamino amide product.[8][9] By strategically choosing reactants with complementary functional groups, the linear Ugi adduct can be designed to undergo a subsequent intramolecular cyclization, a strategy known as a post-Ugi transformation.[10][11] This approach is exceptionally well-suited for generating libraries of heterocyclic compounds.[12][13]

For the synthesis of 5-benzylmorpholin-3-ones, a logical U-4CR strategy involves the reaction of a β-amino alcohol, benzaldehyde (or a substituted analogue), an isocyanide, and an α,β-unsaturated carboxylic acid, such as propiolic acid. The resulting Ugi adduct contains both a hydroxyl group and an activated alkyne, primed for intramolecular cyclization.

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijprems.com [ijprems.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. sciencescholar.us [sciencescholar.us]

- 6. Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines [mdpi.com]

- 7. Multicomponent reactions for the synthesis of heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ugi reaction - Wikipedia [en.wikipedia.org]

- 9. Ugi Reaction [organic-chemistry.org]

- 10. nur.nu.edu.kz [nur.nu.edu.kz]

- 11. researchgate.net [researchgate.net]

- 12. Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Practical Guide to the Synthesis of 5-benzylmorpholin-3-one

Abstract